Cas no 865-47-4 (Potassium t-Butoxide)

Potassium t-Butoxide 化学的及び物理的性質
名前と識別子
-
- KTB
- Potassium tert-Butoxide
- POTASSIUM t-BUTOXIDE
- Potassium tert-butanolate
- Potassium tert-butoxide, 1.8 M solution in THF, SpcSeal
- Potassium tert-butylate 1M in THF
- potassium,2-methylpropan-2-olate
- 2-methyl-2-propanopotassiumsalt
- 2-Propanol,2-methyl-,potassiumsalt
- Potassium tert-butoxide, 1M solution in tert-butanol, AcroSeal
- Potassium tert-butoxide, in isobutanol
- Potassium tert-butoxide, in isopropanol
- Potassium tert-butoxide, in t-butanol
- Potassium tert-butoxide, in tetrahydrofuran
- Potassium Tertiary Butoxide
- potassium-butoxide
- Tert-butylalcohol,potassiumderivative
- Potassium tert-butylate
- Potassium-2-methylpropan-2-olate solution
- potassium 2-methylpropan-2-olate
- potassium tert butoxide
- potassium-tert-butoxide
- 2-Methyl-2-propanol, potassium salt
- KOtBu
- potassium-t-butoxide
- t-BuOK
- Potassiumtert-butoxide
- potassium t-butanolate
- VR838VHE0V
- potassium 2-methyl-2-propanolate
- potassium tertbutoxide
- 2-Propanol, 2-methyl-, potassium salt (1:1)
- potassium tert.butoxide
- potassium tert.-butoxide
- potassium
- Potassium tert-butoxide solution
- 2-Propanol, 2-methyl-, potassium salt (9CI)
- Potassium tert-butoxide (6CI)
- tert-Butyl alcohol, potassium salt (8CI)
- 2-Methyl-2-propanol potassium salt
- Potassium 1,1-dimethylethoxide
- Potassium tert-butanol
- tert-Butanol potassium salt
- tert-Butoxypotassium
- Potassium tert-butoxide,99%
- POTASSIUM t-BUTOXIDE, 1M in tetrahydrofuran (12-14 wgt%)
- POTASSIUM t-BUTOXIDE, 1.6M in tetrahydrofuran (19-20 wgt%)
- Potassium t-Butoxide
-
- MDL: MFCD00012162
- インチ: 1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;
- InChIKey: XAEBTCPOZVEMHR-UHFFFAOYSA-N
- ほほえんだ: [K].OC(C)(C)C
- BRN: 3556712
計算された属性
- せいみつぶんしりょう: 112.02900
- どういたいしつりょう: 112.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 29
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 23.1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 0.902 g/mL at 25 °C
- ゆうかいてん: 256-258 °C (dec.) (lit.)
- ふってん: 275 ºC
- フラッシュポイント: 華氏温度:-2.2°f
摂氏度:-19°c - PH値: 13 (5g/l, H2O, 20℃)Hydrolysis
- ようかいど: Soluble in hexane, toluene, diethyl ether and terahydrofuran.
- すいようせい: はんのう
- あんていせい: Stable, but reacts violently with water and acids, possibly leading to fire. Incompatible with water, acids, halogenated hydrocarbons, alcohols, strong oxidizing agents, ketones, carbon dioxide.
- PSA: 23.06000
- LogP: 1.21540
- ようかいせい: 水と反応するとようかいど in each 100 g solvent at 25~26 OC is as follows
- 濃度: 1.0 M in THF
- じょうきあつ: 1 mmHg ( 220 °C)
- かんど: Moisture Sensitive
Potassium t-Butoxide セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H228,H252,H314
- 警告文: P210,P235+P410,P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3274 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11-14-35
- セキュリティの説明: S16-S26-S36/37/39-S43-S45-S7/9-S8-S43A-S33-S27
- 福カードFコード:10-21
-
危険物標識:
- 危険レベル:8 (4.1)
- リスク用語:R11; R14; R19; R35
- TSCA:Yes
- 包装等級:I
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:8
- 包装グループ:II
Potassium t-Butoxide 税関データ
- 税関コード:29051900
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Potassium t-Butoxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P010210-100g |
Potassium tert-Butoxide (20% solution in THF) |
865-47-4 | 100g |
$ 55.00 | 2022-06-03 | ||
Enamine | EN300-33424-50.0g |
potassium 2-methylpropan-2-olate |
865-47-4 | 93% | 50.0g |
$45.0 | 2023-02-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018610-100g |
Potassium t-Butoxide |
865-47-4 | 98% | 100g |
¥77 | 2024-05-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018611-100g |
Potassium t-Butoxide |
865-47-4 | 95% | 100g |
¥55 | 2024-05-21 | |
TRC | P698456-50ml |
Potassium tert-Butoxide (1.0 M in THF) |
865-47-4 | 50ml |
100.00 | 2021-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P004A-500g |
Potassium t-Butoxide |
865-47-4 | 98% | 500g |
¥283.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P004A-25g |
Potassium t-Butoxide |
865-47-4 | 98% | 25g |
¥63.0 | 2022-05-30 | |
Apollo Scientific | OR11033-100g |
Potassium tert-butoxide |
865-47-4 | 97% | 100g |
£70.00 | 2025-02-19 | |
Oakwood | 075285-500g |
Potassium tert-butoxide |
865-47-4 | 99% | 500g |
$65.00 | 2024-07-19 | |
Oakwood | 099909-4L |
Potassium tert-butoxide 20% solution in tetrahydrofuran |
865-47-4 | 4l |
$445.00 | 2024-07-19 |
Potassium t-Butoxide 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 -
ごうせいかいろ 3
ごうせいかいろ 4
2.1 -
ごうせいかいろ 5
ごうせいかいろ 6
2.1 Catalysts: Acetamide
ごうせいかいろ 7
2.1 Catalysts: Oxalyl chloride
3.1 -
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
3.1 -
ごうせいかいろ 11
2.1 -
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
4.1 -
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
2.1 Solvents: Ethanol
3.1 Catalysts: Oxalyl chloride
4.1 -
ごうせいかいろ 16
ごうせいかいろ 17
ごうせいかいろ 18
2.1 -
3.1 -
4.1 -
Potassium t-Butoxide Raw materials
Potassium t-Butoxide Preparation Products
Potassium t-Butoxide サプライヤー
Potassium t-Butoxide 関連文献
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J. Hansen,F. Diness,M. Meldal Org. Biomol. Chem. 2016 14 3238
-
David E. Stephens,Gabriel Chavez,Martin Valdes,Monica Dovalina,Hadi D. Arman,Oleg V. Larionov Org. Biomol. Chem. 2014 12 6190
-
3. 286. The fission of non-enolisable ketones by potassium tert.-butoxideG. A. Swan J. Chem. Soc. 1948 1408
-
Zhonglong Wang,Jinlai Yang,Yiqin Yang,Hua Fang,Xu Xu,Jian Rui,Fan Su,Haijun Xu,Shifa Wang RSC Adv. 2017 7 33263
-
Samodha S. Gunathilake,Harsha D. Magurudeniya,Peishen Huang,Hien Nguyen,Elizabeth A. Rainbolt,Mihaela C. Stefan,Michael C. Biewer Polym. Chem. 2013 4 5216
-
Jinlai Yang,Jian Rui,Xu Xu,Yiqin Yang,Jun Su,Haijun Xu,Yunyun Wang,Nan Sun,Shifa Wang RSC Adv. 2016 6 30636
-
E. ?zdemir,D. Thirion,C. T. Yavuz RSC Adv. 2015 5 69010
-
Bhagat Singh Bhakuni,Abhimanyu Yadav,Shailesh Kumar,Sangit Kumar New J. Chem. 2014 38 827
-
Kobra Azizi,Robert Madsen Chem. Sci. 2020 11 7800
-
Gianluigi Albano,Angela Punzi,Maria Annunziata M. Capozzi,Gianluca M. Farinola Green Chem. 2022 24 1809
Potassium t-Butoxideに関する追加情報
Potassium t-Butoxide: A Comprehensive Overview
Potassium t-Butoxide, also known as t-BuOK (with CAS No. 865-47-4), is a highly versatile and widely used organoalkaline compound in the field of organic chemistry. This compound is the potassium salt of tert-butanol, and it is renowned for its strong basicity and nucleophilic properties. Potassium t-Butoxide is commonly employed as a base in various organic reactions, particularly in alkylation, elimination, and substitution reactions. Its ability to deprotonate weak acids and activate carbonyl compounds makes it an essential reagent in many synthetic processes.
Recent advancements in chemical synthesis have further highlighted the importance of t-BuOK in modern organic chemistry. Researchers have explored its role in asymmetric synthesis, where it has been used to induce high enantioselectivity in certain reactions. For instance, studies have demonstrated its effectiveness in the preparation of chiral building blocks, which are critical for drug discovery and development. The use of Potassium t-Butoxide in such contexts underscores its adaptability and significance in cutting-edge chemical research.
One of the key advantages of t-BuOK lies in its ability to function as both a base and a nucleophile. This dual functionality allows it to participate in a wide range of reactions, including the formation of epoxides, the opening of epoxides, and the deprotonation of acidic hydrogens such as those found in alcohols, amines, and carboxylic acids. Its strong basicity also makes it an excellent choice for deprotonating weak acids under mild conditions, which is particularly useful in sensitive or complex reaction systems.
The synthesis of Potassium t-Butoxide typically involves the neutralization of tert-butanol with potassium hydroxide (KOH). This reaction is straightforward and can be carried out under reflux conditions to ensure complete conversion. The resulting product is a white crystalline solid that is highly soluble in polar aprotic solvents such as THF (tetrahydrofuran) and DMF (dimethylformamide). Its solubility properties make it convenient for use in various organic solvents, facilitating its application in both laboratory settings and industrial processes.
In terms of applications, t-BuOK finds extensive use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For example, it has been employed in the preparation of β-lactam antibiotics, where it plays a crucial role in cyclization reactions. Additionally, its use in the synthesis of esters and ethers has been well-documented, showcasing its versatility across different chemical transformations.
Recent studies have also explored the use of Potassium t-Butoxide in sustainable chemical processes. Researchers have investigated its role in catalytic cycles aimed at reducing waste generation and improving atom economy. For instance, its application in tandem catalysis systems has shown promise for achieving multi-step transformations with minimal byproducts. Such developments align with the growing emphasis on green chemistry principles within the scientific community.
Despite its widespread use, handling t-BuOK requires careful consideration due to its strong basicity. It can cause skin irritation or burns upon prolonged exposure, necessitating appropriate protective measures such as gloves and goggles during handling. Storage should be done under dry conditions to prevent moisture absorption, which can lead to degradation or reduced activity.
In conclusion, Potassium t-Butoxide remains an indispensable reagent in organic chemistry due to its unique properties and wide-ranging applications. Its role as both a base and a nucleophile continues to make it a valuable tool for chemists across various disciplines. As research progresses, new applications for t-BuOK are likely to emerge, further cementing its position as a cornerstone reagent in modern chemical synthesis.
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